N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide
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Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide, also known as DT-010, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Serotonin Receptor Agonists
Recent studies have highlighted the potential of compounds similar to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide in migraine therapy. Specifically, analogs of this compound have been found to possess high binding affinity and selectivity at the 5-HT(1F) receptor, suggesting their effectiveness in treating migraine pain (Xu et al., 2001).
Antithrombotic Treatment
Compounds structurally related to this compound have been developed as potent and orally active fibrinogen receptor antagonists. These compounds demonstrate promising therapeutic potential, especially for antithrombotic treatment in acute phases (Hayashi et al., 1998).
Alzheimer's Disease Research
A derivative of this compound, namely [18F]FDDNP, has been used in conjunction with positron emission tomography to study Alzheimer's Disease. It helps in determining the localization and load of neurofibrillary tangles and beta-amyloid plaques in living patients, aiding in diagnosis and treatment monitoring (Shoghi-Jadid et al., 2002).
Anti-Diabetic and Anti-Inflammatory Applications
Novel derivatives of this compound have been synthesized and evaluated for their anti-diabetic and anti-inflammatory activities. These compounds showed significant reduction in blood glucose levels and inflammation in experimental models (Gopi & Dhanaraju, 2018).
Antiallergy Activity
A series of derivatives related to this compound have shown potential antiallergy activity, particularly in the passive foot anaphylaxis assay, which is relevant for detecting compounds with antiallergic properties (Walsh et al., 1990).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-18(2)14(12-6-7-20-10-12)9-17-15(19)11-4-3-5-13(16)8-11/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAGMGXPIXNDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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